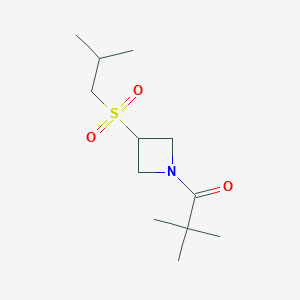
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as IBMPFD and is a member of the class of compounds known as sulfonyl azetidines.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Innovative Synthesis Methods : Research has developed efficient and stereoselective processes for synthesizing azetidin-2-ones, which are critical intermediates in the preparation of various pharmaceutical compounds. These methods often involve asymmetric Michael addition and stereoselective alkylation, highlighting the significance of azetidin-2-ones in medicinal chemistry and organic synthesis (Fleck et al., 2003).
Antimicrobial and Antitubercular Activities : Azetidin-2-one derivatives have been synthesized and screened for their antimicrobial and antitubercular activities. Novel trihydroxy benzamido azetidin-2-one derivatives showed promising results against bacterial and fungal strains, as well as against Mycobacterium tuberculosis, indicating their potential as new antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).
Synthon for Biologically Important Compounds : Azetidin-2-one serves as a versatile building block for the synthesis of a wide range of organic molecules, including aromatic beta-amino acids, peptides, polyamines, and amino sugars. The beta-lactam synthon method utilizes the strain energy and selective bond cleavage of the azetidin-2-one ring for creating diverse synthetic target molecules without the beta-lactam structure, demonstrating its utility in developing compounds with biological significance (Deshmukh et al., 2004).
Cationic Polymerization : Studies on the cationic polymerization of azetidine highlight its potential in creating polymers with varying amino functionalities. This research contributes to the understanding of polymer synthesis processes and the development of new polymeric materials with specific properties (Schacht & Goethals, 1974).
Stereocontrolled Synthesis of β-Lactams : Research into the stereocontrolled synthesis of bicyclic beta-lactams through radical cyclization demonstrates the importance of azetidin-2-ones in creating complex molecular structures. These findings are crucial for the development of new synthetic methodologies and the production of novel compounds with potential pharmaceutical applications (Leemans et al., 2008).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-9(2)8-17(15,16)10-6-13(7-10)11(14)12(3,4)5/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSYNLXVVSIBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)

![N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2568246.png)
![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)

![[4-(methylamino)tetrahydro-2H-thiopyran-4-yl]methanol](/img/structure/B2568253.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2568256.png)


![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2568261.png)
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2568262.png)